Pyrimidine, 2-(4-hexyl-1-piperazinyl)-
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Overview
Description
Pyrimidine, 2-(4-hexyl-1-piperazinyl)-: is a heterocyclic compound that features a pyrimidine ring substituted with a hexyl group and a piperazine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyrimidine, 2-(4-hexyl-1-piperazinyl)- typically involves the reaction of a pyrimidine derivative with a hexyl-substituted piperazine. One common method is the nucleophilic substitution reaction where a halogenated pyrimidine reacts with 4-hexyl-1-piperazine under basic conditions .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Pyrimidine, 2-(4-hexyl-1-piperazinyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert the pyrimidine ring to dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Pyrimidine N-oxides.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
Chemistry: Pyrimidine, 2-(4-hexyl-1-piperazinyl)- is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. It can be used to probe the function of various biological targets .
Medicine: Its structure allows for interactions with various biological targets, making it a candidate for drug development .
Industry: In the industrial sector, Pyrimidine, 2-(4-hexyl-1-piperazinyl)- can be used in the development of new materials with specific properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of Pyrimidine, 2-(4-hexyl-1-piperazinyl)- involves its interaction with specific molecular targets. The piperazine moiety can interact with various receptors, potentially modulating their activity. The hexyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Pyrimidinylpiperazine: Similar in structure but lacks the hexyl group, which may affect its biological activity.
Pyrimidine derivatives: Various pyrimidine derivatives with different substituents can have diverse biological activities.
Uniqueness: Pyrimidine, 2-(4-hexyl-1-piperazinyl)- is unique due to the presence of both the hexyl group and the piperazine moiety. This combination can enhance its interaction with biological targets and improve its pharmacokinetic properties .
Properties
CAS No. |
159692-83-8 |
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Molecular Formula |
C14H24N4 |
Molecular Weight |
248.37 g/mol |
IUPAC Name |
2-(4-hexylpiperazin-1-yl)pyrimidine |
InChI |
InChI=1S/C14H24N4/c1-2-3-4-5-9-17-10-12-18(13-11-17)14-15-7-6-8-16-14/h6-8H,2-5,9-13H2,1H3 |
InChI Key |
NMLFFNFMMVUNMP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN1CCN(CC1)C2=NC=CC=N2 |
Origin of Product |
United States |
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